molecular formula C8H10ClNS B12610203 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine CAS No. 873017-02-8

3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine

Katalognummer: B12610203
CAS-Nummer: 873017-02-8
Molekulargewicht: 187.69 g/mol
InChI-Schlüssel: GTEPTIDVSQWXRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that features a unique structure combining a thieno ring with an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno derivative with an azepine precursor in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

    Thieno[2,3-d]pyrimidines: These compounds share a similar thieno ring structure but differ in the attached pyrimidine ring.

    Thieno[2,3-d]pyridazines: These compounds also feature a thieno ring but are fused with a pyridazine ring.

Uniqueness: 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is unique due to its specific combination of a thieno ring with an azepine ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

873017-02-8

Molekularformel

C8H10ClNS

Molekulargewicht

187.69 g/mol

IUPAC-Name

3-chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine

InChI

InChI=1S/C8H10ClNS/c9-7-5-11-8-2-4-10-3-1-6(7)8/h5,10H,1-4H2

InChI-Schlüssel

GTEPTIDVSQWXRJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC2=C1C(=CS2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.